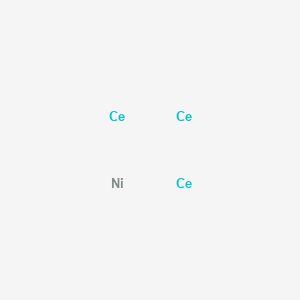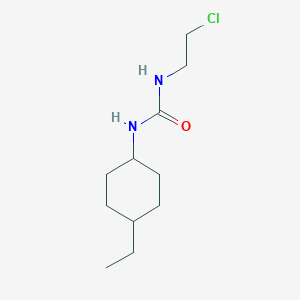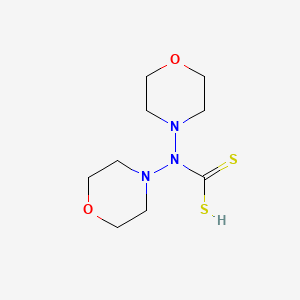![molecular formula C10H22O5 B14676303 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-methyl- CAS No. 34541-79-2](/img/structure/B14676303.png)
1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2,2’-[oxybis(methylene)]bis[2-methyl-], also known as dipentaerythritol, is a white crystalline powder with the molecular formula C10H22O7 and a molecular weight of 254.28 g/mol . This compound is a byproduct of pentaerythritol production and is known for its low solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dipentaerythritol can be synthesized through the reaction of formaldehyde and acetaldehyde in the presence of pentaerythritol . The yield can be increased by adjusting the ratio of formaldehyde to acetaldehyde towards stoichiometric proportions . Additionally, using acrolein instead of acetaldehyde can also enhance the yield .
Industrial Production Methods: In industrial settings, dipentaerythritol is often produced intentionally from pentaerythritol by acid catalysis . The compound is then purified as a coproduct by many pentaerythritol producers .
Analyse Des Réactions Chimiques
Types of Reactions: Dipentaerythritol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various esters and ethers, which are used in different industrial applications .
Applications De Recherche Scientifique
Dipentaerythritol has a wide range of scientific research applications. In chemistry, it is used in the preparation of explosion-proof and flame-retardant tape materials for cables . In biology and medicine, it is utilized in the synthesis of biodegradable thermoplastic elastomers . Industrially, dipentaerythritol is used as a costabilizer in PVC stabilizers based on calcium-zinc carboxylates to improve the thermal stability of PVC during processing . It is also used in intumescent paints and synthetic lubricants for jet engines and refrigerators .
Mécanisme D'action
The mechanism of action of dipentaerythritol involves its interaction with various molecular targets and pathways. The compound exerts its effects through hydrogen bonding and phase transitions, which are crucial for its applications in different fields .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to dipentaerythritol include pentaerythritol, trimethylolpropane, and neopentyl glycol .
Uniqueness: Dipentaerythritol is unique due to its higher softening point compared to rosin esters from pentaerythritol . This property makes it particularly valuable in applications requiring high thermal stability .
Propriétés
Numéro CAS |
34541-79-2 |
|---|---|
Formule moléculaire |
C10H22O5 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropoxy]methyl]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C10H22O5/c1-9(3-11,4-12)7-15-8-10(2,5-13)6-14/h11-14H,3-8H2,1-2H3 |
Clé InChI |
PKKMTXYTMIUYND-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(CO)COCC(C)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



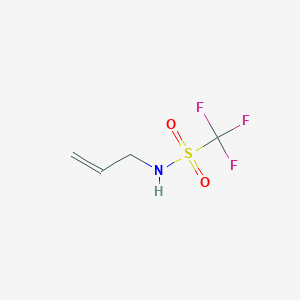
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)

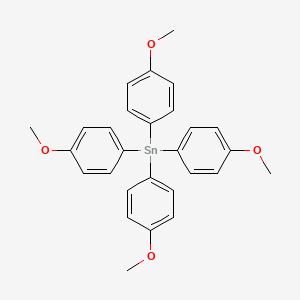
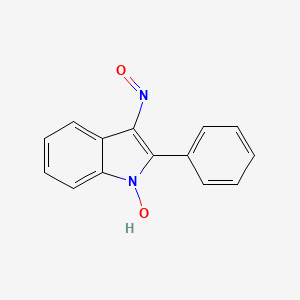
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)

